molecular formula C15H26ClN3O B1458887 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride CAS No. 1423026-03-2

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride

Cat. No. B1458887
M. Wt: 299.84 g/mol
InChI Key: BAACZHQYZYYOFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride, can be achieved through an efficient one-pot method. This involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structure of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride has been studied using single crystal X-ray diffraction methods. The analysis revealed intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride include a molecular weight of 299.84 g/mol. Further specific details about its physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Inhibition of Platelet Aggregation

Research by Okuda et al. (2011) synthesized N-[2-([1,2,4]Oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes, which are structurally related to 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride, and evaluated their effects on platelet aggregation.

Application in Medicinal Chemistry and Materials ScienceHemming et al. (2013) explored the cycloreversion of oxadiazabicyclo[3.2.0]heptenes to yield 1,2,4-oxadiazoles, highlighting their importance in medicinal chemistry and materials sciences. Link to study

Synthesis and Characterisation in Chemistry

Research by Mahmoud et al. (2012) involved the synthesis and spectral characterization of various derivatives, including 1,2,4-oxadiazoles, demonstrating their relevance in chemical synthesis and characterization.

Antimicrobial Evaluation

A study by Sindhu et al. (2013) synthesized novel 1,3,4-oxadiazoles and evaluated their in vitro antibacterial and antifungal activities, showing potential applications in antimicrobial research.

Application in Energetic MaterialsStepanov et al. (2012) discussed the reactivity of bis(4′-nitrofurazan-3′yl)furoxan derivatives, leading to the formation of 1,2,5-oxadiazole derivatives, a related compound class, for use in energetic materials. Link to study

Synthesis in Organic Chemistry

The work of Rozhkov et al. (2004) on the synthesis of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles and their rearrangement contributes to organic synthesis methodologies.

Applications in PharmacologyJohnson et al. (1996) investigated the rearrangement reactions of aziridinylbenzaldoximes, leading to the formation of 1,2,4-oxadiazoles, indicating potential pharmacological applications. Link to study

Synthesis and Reactivity in Organic Chemistry

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal applications, these heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides . Therefore, the future directions for 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

5-(azepan-2-yl)-3-cycloheptyl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O.ClH/c1-2-5-9-12(8-4-1)14-17-15(19-18-14)13-10-6-3-7-11-16-13;/h12-13,16H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAACZHQYZYYOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C2=NOC(=N2)C3CCCCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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